![molecular formula C31H40N2O5 B063559 Asoprisnil ecamate CAS No. 163883-88-3](/img/structure/B63559.png)
Asoprisnil ecamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoprisnil ecamate, also known as this compound, is a useful research compound. Its molecular formula is C31H40N2O5 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique biological activities, particularly in the context of treating gynecological disorders such as uterine fibroids and endometriosis. This article provides a detailed overview of the compound's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound (also referred to as J956) is part of a new class of SPRMs that exhibit mixed agonist and antagonist effects on progesterone receptors. It is characterized by its high binding affinity for the progesterone receptor (PR) and moderate affinity for the glucocorticoid receptor (GR), with negligible binding to androgen, estrogen, or mineralocorticoid receptors .
The biological activity of this compound is primarily mediated through its interaction with the PR. It demonstrates:
- Partial Agonist/Antagonist Activity : this compound exhibits both agonistic and antagonistic effects depending on the tissue type and hormonal environment.
- Endometrial Effects : It induces amenorrhea and reduces endometrial proliferation, which is beneficial in managing conditions like heavy menstrual bleeding (HMB) associated with uterine fibroids .
Clinical Studies
- Phase 2 Trials : In subjects with uterine fibroids, this compound was shown to induce amenorrhea and significantly reduce the volume of dominant leiomyomas in a dose-dependent manner. The treatment led to a marked improvement in hematological parameters without altering basal estrogen levels .
- Phase 3 Trials : A pooled analysis from two Phase 3 studies demonstrated that daily treatment with this compound effectively controlled HMB, improved anemia, and reduced both fibroid and uterine volumes over 12 months. The percentage of women achieving amenorrhea ranged from 66% to 93% at varying doses .
Case Studies
A notable case involved a cohort of women treated with this compound for HMB due to uterine fibroids. After three months of treatment:
- Endometrial Changes : Biopsies revealed unique morphological changes termed "non-physiologic secretory effect," characterized by partially developed secretory glandular appearances and decreased mitotic activity in endometrial tissues .
- Safety Profile : The treatment maintained a favorable safety profile with minimal adverse effects reported, making it a promising candidate for long-term management of symptomatic uterine conditions .
Comparative Data
Parameter | This compound (10 mg) | This compound (25 mg) | Placebo |
---|---|---|---|
Amenorrhea Rate | 66% - 78% | 83% - 93% | 3% - 12% |
Reduction in Fibroid Volume | Up to -48% | Up to -63% | +16% |
Hemoglobin Increase | Significant by Month 2 | Significant throughout | Not significant |
Adverse Events | Few | Few | Moderate |
Toxicological Studies
Chronic toxicological studies in cynomolgus monkeys indicated that this compound induced significant endometrial antiproliferative effects without severe adverse outcomes. The treatment led to amenorrhea and profound endometrial atrophy, demonstrating its potential for safe long-term use .
Scientific Research Applications
Key Mechanisms:
- Progesterone Receptor Modulation : Asoprisnil binds to the PR, influencing its activity in a tissue-selective manner.
- Endometrial Effects : It induces amenorrhea and decreases leiomyoma volume in the presence of estrogen without causing significant effects on ovarian hormone secretion.
- Antiproliferative Action : Asoprisnil has been shown to inhibit the proliferation of leiomyoma cells while sparing myometrial cells, thus targeting the pathological tissue selectively.
Uterine Fibroids
Asoprisnil has been evaluated in multiple clinical trials for its efficacy in treating symptomatic uterine fibroids. In Phase 2 and 3 studies, it demonstrated significant reductions in heavy menstrual bleeding (HMB), fibroid size, and associated anemia.
Clinical Findings:
- Efficacy : In a pooled analysis of Phase 3 studies, doses of 10 mg and 25 mg were shown to suppress HMB effectively over a continuous 12-month treatment period .
- Safety Profile : The treatment was generally well-tolerated, with an acceptable safety profile noted across various studies .
Endometriosis
Asoprisnil has also been investigated for its potential benefits in managing endometriosis-related pain and symptoms. Its ability to modulate endometrial tissue growth offers a therapeutic avenue for patients suffering from this condition.
Clinical Findings:
- Symptom Relief : Studies indicated that asoprisnil could reduce pain associated with endometriosis while also decreasing lesion size .
Comparative Efficacy with Other SPRMs
Asoprisnil's efficacy has been compared with other SPRMs, such as mifepristone and ulipristal acetate. Research suggests that asoprisnil may offer superior control over menstrual bleeding and fibroid volume reduction due to its unique pharmacological profile .
Summary Table of Efficacy
Drug | Indication | Efficacy | Safety Profile |
---|---|---|---|
Asoprisnil | Uterine Fibroids | Significant reduction in HMB and fibroid size | Generally well-tolerated |
Mifepristone | Uterine Fibroids | Effective but with more side effects | Higher incidence of adverse effects |
Ulipristal Acetate | Uterine Fibroids | Effective but less selective | Moderate side effects |
Case Studies and Research Findings
Several case studies have documented the clinical outcomes associated with asoprisnil treatment:
- Case Study on Heavy Menstrual Bleeding : A study involving women with HMB due to uterine fibroids showed that asoprisnil significantly reduced bleeding episodes and improved quality of life metrics over a 12-week treatment period .
- Long-term Management of Endometriosis : Another case series highlighted the long-term management of endometriosis symptoms with asoprisnil, noting sustained relief from pain and reduction in lesion size over multiple cycles .
- Toxicological Studies : Chronic toxicity studies conducted in cynomolgus monkeys revealed profound endometrial atrophy without significant adverse effects on reproductive health, supporting the safety of prolonged use in humans .
Properties
CAS No. |
163883-88-3 |
---|---|
Molecular Formula |
C31H40N2O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI Key |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Isomeric SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Key on ui other cas no. |
222732-94-7 |
Synonyms |
asoprisnil ecamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.